![molecular formula C20H21N3O3S2 B2559504 ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 303787-88-4](/img/structure/B2559504.png)
ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound featuring a unique structure that includes a thiazole ring, a pyrrole ring, and a tricyclic system
Preparation Methods
The synthesis of ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate involves multiple steps, including the formation of the thiazole and pyrrole rings, followed by the introduction of the tricyclic system. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrole rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings are known to interact with enzymes and receptors, modulating their activity. The tricyclic system may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Biological Activity
Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a unique tricyclic structure that contributes to its biological activity. Its molecular formula is C23H26N2O4S2 with a molecular weight of 458.6 g/mol. The IUPAC name reflects its intricate composition and functional groups that may interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H26N2O4S2 |
Molecular Weight | 458.6 g/mol |
IUPAC Name | This compound |
InChI Key | VYMODJNACFGHQN-UHFFFAOYSA-N |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in the body. It is hypothesized that the compound may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity related to pain and inflammation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Modulation : Interaction with histamine receptors (H1, H3, H4) could influence allergic responses and inflammation .
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of sulfur and nitrogen in the structure may enhance its interaction with microbial cell membranes or metabolic pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions like arthritis or other inflammatory diseases. Its action on histamine receptors may also contribute to alleviating allergy symptoms.
Case Studies
- Case Study on Inflammatory Response : A study investigated the effects of similar pyrrole derivatives on inflammation in animal models. The results showed significant reductions in inflammatory markers when treated with these compounds, indicating a promising avenue for further research into ethyl 2,4-dimethyl derivatives .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting that ethyl 2,4-dimethyl derivatives could be developed as novel antibiotics.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-4-26-20(25)15-10(2)17(23-11(15)3)13(24)8-27-18-16-12-6-5-7-14(12)28-19(16)22-9-21-18/h9,23H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPLBAYJNENNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.